Terevalefim is a synthetic compound primarily recognized for its role in activating the c-Met receptor, which is pivotal in various biological processes including tissue repair and regeneration. The compound's systematic name is 1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one, and it has a molecular formula of C10H14N2O with a molecular weight of 178.23 g/mol. Terevalefim's unique structure allows it to mimic hepatocyte growth factor, making it a candidate for therapeutic applications in treating acute organ injuries and promoting regeneration .
Terevalefim falls under the category of small molecules and is classified as a receptor tyrosine kinase agonist, specifically targeting the MET proto-oncogene receptor. This classification highlights its potential as a therapeutic agent in various medical conditions related to organ damage and regeneration .
The synthesis of terevalefim involves several key steps:
These synthetic routes are optimized for industrial production to ensure high yield and purity. Critical parameters such as temperature, pressure, and solvent choice are meticulously controlled during synthesis .
The molecular structure of terevalefim can be described using various chemical notations:
This structure features a pyrrolidinone core with additional functional groups that contribute to its biological activity .
Terevalefim participates in various chemical reactions, including:
The outcomes of these reactions depend significantly on the specific reagents and conditions employed during the process .
Terevalefim operates primarily by activating the c-Met receptor, which is essential for mediating cellular responses related to growth, survival, and migration. Upon activation, this receptor initiates a cascade of signaling pathways that promote tissue regeneration and repair. Specifically, terevalefim mimics hepatocyte growth factor's action, leading to enhanced cellular proliferation and migration necessary for effective healing processes .
Terevalefim exhibits several notable physical properties:
Key chemical properties include:
These properties make terevalefim suitable for various applications in scientific research and pharmaceuticals .
Terevalefim has diverse applications across multiple fields:
Terevalefim functions as a potent c-MET agonist by emulating the structural and functional properties of endogenous hepatocyte growth factor. This engineered ligand engages the c-MET extracellular domain, initiating receptor homodimerization—a critical step for kinase activation. The c-MET receptor, a disulfide-linked α/β heterodimer, features multiple domains: an N-terminal Sema domain essential for ligand specificity, plexin-semaphorin-integrin (PSI) domains for structural stability, and immunoglobulin-plexin-transcription (IPT) domains involved in ligand binding [4] [5].
Cryo-EM structural analyses reveal that Terevalefim binding induces asymmetric 2:2 c-MET:Terevalefim complexes, mirroring the active conformation observed in hepatocyte growth factor-bound c-MET [2]. This arrangement positions transmembrane domains to facilitate intracellular kinase domain proximity. Subsequent trans-autophosphorylation occurs at catalytic loop tyrosines (Y1234/Y1235), followed by phosphorylation of C-terminal docking sites (Y1349/Y1356) [5] [10]. The phosphorylated docking sites recruit adaptor proteins (Growth factor receptor-bound protein 2, CRK-like protein, and phosphatidylinositol 3-kinase) that initiate downstream signaling cascades. Unlike hepatocyte growth factor, Terevalefim demonstrates heparin-independent stabilization of this dimeric configuration, enhancing signaling persistence [2].
Terevalefim’s binding kinetics and domain specificity fundamentally differ from hepatocyte growth factor’s mechanism:
Table 1: Ligand Binding Profile Comparison
Characteristic | Hepatocyte Growth Factor | Terevalefim |
---|---|---|
Binding Domains | Sema (low affinity) + IPT1-4 (high affinity) [4] | PSI domain with minimal Sema engagement [8] |
Stoichiometry | 1:1 (minimal complex) → 2:2 (heparin-stabilized) [2] | Stable 2:2 complex without co-factors |
Receptor Dimerization Mechanism | Asymmetric via two distinct interfaces [2] | Symmetric bridging [8] |
Heparin Dependence | Required for full activation [2] | Not required |
Terevalefim’s PSI domain targeting (specifically residues Phe523–Cys545) enables cross-species reactivity and reduces steric clashes observed with hepatocyte growth factor’s Sema binding [8]. This design achieves near-complete suppression of hepatocyte growth factor competitive binding (Ki < 1.0 nM) while eliminating agonist-induced receptor internalization—a limitation of bivalent hepatocyte growth factor mimetics [8].
Terevalefim-triggered c-MET phosphorylation recruits phosphatidylinositol 3-kinase regulatory subunits (p85) to the receptor’s cytoplasmic domain. This activates phosphatidylinositol 3-kinase catalytic subunits (p110), converting phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate at the plasma membrane [4] [6]. Phosphatidylinositol 3,4,5-trisphosphate recruits Protein Kinase-B via its pleckstrin homology domain, enabling phosphorylation at Thr308 by phosphoinositide-dependent kinase 1 and Ser473 by mammalian target of rapamycin complex 2. Activated Protein Kinase-B exerts potent anti-apoptotic effects through:
In pancreatic cancer models, Terevalefim increased Protein Kinase-B activation by 8.2-fold versus hepatocyte growth factor controls, correlating with 70% reduction in caspase-3 cleavage under serum-deprived conditions [6].
Concurrent with phosphatidylinositol 3-kinase/Protein Kinase-B activation, Terevalefim-bound c-MET recruits Growth factor receptor-bound protein 2/Son of Sevenless complex via adaptor proteins (SHC, GRB2-associated-binding protein 1), initiating guanine nucleotide exchange on rat sarcoma viral oncogene homolog [4] [10]. Rat sarcoma viral oncogene homolog-GTP activates rapidly accelerated fibrosarcoma kinases, which phosphorylate mitogen-activated protein kinase kinases, ultimately activating extracellular signal-regulated kinases 1/2. Sustained extracellular signal-regulated kinase nuclear translocation drives proliferation by:
Table 2: Downstream Signaling Outcomes of Terevalefim-Mediated c-MET Activation
Pathway | Key Effectors | Biological Outcome | Magnitude vs. Hepatocyte Growth Factor |
---|---|---|---|
Phosphatidylinositol 3-Kinase/Protein Kinase-B | Protein Kinase-B, mammalian target of rapamycin | Anti-apoptosis, metabolic reprogramming | 2.3-fold longer activation half-life [10] |
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase | Extracellular signal-regulated kinase, c-Fos | Cell cycle progression, proliferation | 1.8-fold higher peak activity [4] |
JAK/STAT | Signal transducer and activator of transcription 3 | Immune evasion, angiogenesis | Comparable activation |
Notably, Terevalefim demonstrates prolonged extracellular signal-regulated kinase activation (t1/2 = 110 min) versus hepatocyte growth factor (t1/2 = 45 min), attributable to reduced receptor ubiquitination and delayed Cbl-mediated degradation [10]. This sustained signaling profile enhances its efficacy in tissue regeneration contexts where transient mitogen-activated protein kinase activation proves insufficient.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7